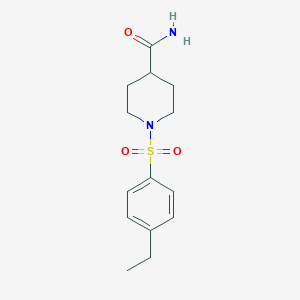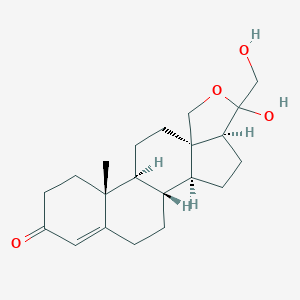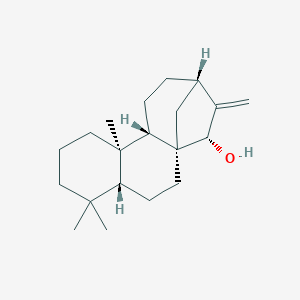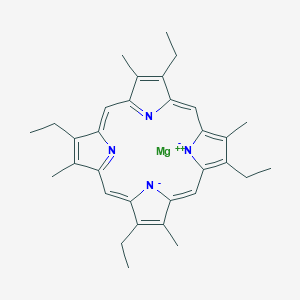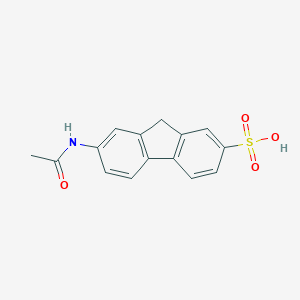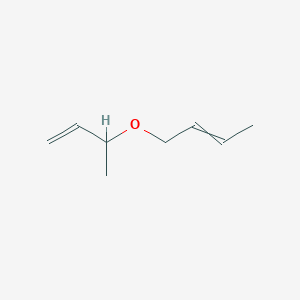
1-Butene, 3-(2-butenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butene, 3-(2-butenyloxy)- is a chemical compound that belongs to the family of alkenes. It is also known as 2-Butenyloxy-1-butene and has the chemical formula C8H14O. This compound is widely used in scientific research for its unique properties and potential applications. In
Mécanisme D'action
The mechanism of action of 1-Butene, 3-(2-butenyloxy)- is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the double bond in the molecule. The butenyl group can also act as a leaving group in certain reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1-Butene, 3-(2-butenyloxy)-. However, it has been reported to exhibit low toxicity and is not expected to cause any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Butene, 3-(2-butenyloxy)- in lab experiments is its versatility. It can be used in a wide range of organic reactions and can act as a building block for the synthesis of various organic compounds. However, one of the limitations is the high cost of the compound, which may limit its use in certain research areas.
Orientations Futures
There are several potential future directions for research on 1-Butene, 3-(2-butenyloxy)-. One area of interest is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another area of research is the exploration of its potential applications in the field of materials science, such as the synthesis of new polymers and materials with unique properties. Additionally, the compound may have potential applications in the field of medicinal chemistry, such as the development of new drugs and therapies. Further research is needed to fully understand the potential of 1-Butene, 3-(2-butenyloxy)- in these and other areas.
In conclusion, 1-Butene, 3-(2-butenyloxy)- is a versatile and potentially useful compound in scientific research. Its unique properties and potential applications make it an area of interest for researchers in various fields. Further research is needed to fully explore its potential and develop new applications for this compound.
Méthodes De Synthèse
1-Butene, 3-(2-butenyloxy)- can be synthesized through the reaction of 1-butene and 2-buten-1-ol in the presence of a catalyst. The reaction is carried out at high temperature and pressure to obtain the desired product. The purity of the product can be improved through various purification techniques such as distillation, recrystallization, and chromatography.
Applications De Recherche Scientifique
1-Butene, 3-(2-butenyloxy)- has several potential applications in scientific research. It can be used as a building block for the synthesis of various organic compounds. It can also be used as a reagent in organic synthesis reactions such as the Heck reaction, Suzuki coupling, and Sonogashira coupling. Furthermore, it has been used as a ligand in coordination chemistry and as a stabilizer in polymerization reactions.
Propriétés
Numéro CAS |
1476-05-7 |
|---|---|
Nom du produit |
1-Butene, 3-(2-butenyloxy)- |
Formule moléculaire |
C30H50O2 |
Poids moléculaire |
126.2 g/mol |
Nom IUPAC |
1-but-3-en-2-yloxybut-2-ene |
InChI |
InChI=1S/C8H14O/c1-4-6-7-9-8(3)5-2/h4-6,8H,2,7H2,1,3H3 |
Clé InChI |
XYFNXHGRCIZMQQ-UHFFFAOYSA-N |
SMILES |
CC=CCOC(C)C=C |
SMILES canonique |
CC=CCOC(C)C=C |
Synonymes |
3-(2-Butenyloxy)-1-butene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one](/img/structure/B224498.png)
![2-[6-(Carboxymethyl)-3a,6-dimethyl-3-oxo-1,2,4,5,5a,7,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-yl]acetic acid](/img/structure/B224504.png)
![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)
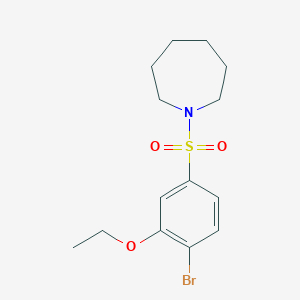
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)
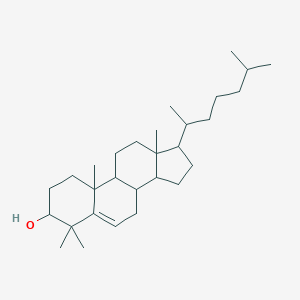
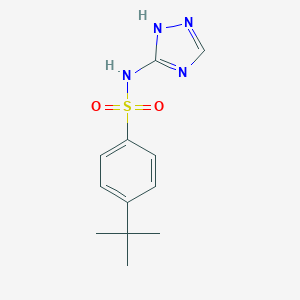
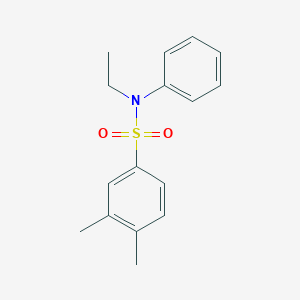
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
